molecular formula C30H26Cl2O3 B142829 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene CAS No. 131544-83-7

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene

Cat. No. B142829
M. Wt: 505.4 g/mol
InChI Key: NOZGTIPFLLKLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has potential applications in medicinal chemistry. It has been studied for its potential as a selective estrogen receptor modulator (SERM) and as a potential treatment for breast cancer. It has also been studied for its potential as a ligand for the androgen receptor and as a potential treatment for prostate cancer.

Mechanism Of Action

The mechanism of action of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is not fully understood. It is believed to act as a SERM by binding to estrogen receptors and modulating their activity. It is also believed to act as a ligand for the androgen receptor and modulate its activity.

Biochemical And Physiological Effects

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of prostate cancer cells in vitro. It has been shown to have an anti-estrogenic effect on the uterus and an anti-androgenic effect on the prostate.

Advantages And Limitations For Lab Experiments

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has advantages and limitations for lab experiments. Its advantages include its potential as a SERM and its potential as a ligand for the androgen receptor. Its limitations include its limited availability and its potential toxicity.

Future Directions

There are many future directions for the study of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene. These include further studies on its mechanism of action, its potential as a treatment for breast and prostate cancer, and its potential as a ligand for other receptors. Additionally, further studies on its toxicity and its potential side effects are needed.

Synthesis Methods

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-bromo-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base. The Heck coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and styrene in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-ethynyl-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base.

properties

CAS RN

131544-83-7

Product Name

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene

Molecular Formula

C30H26Cl2O3

Molecular Weight

505.4 g/mol

IUPAC Name

1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene

InChI

InChI=1S/C30H26Cl2O3/c1-33-25-14-8-22(9-15-25)28-29(30(28,31)32,23-10-16-26(34-2)17-11-23)24-12-18-27(19-13-24)35-20-21-6-4-3-5-7-21/h3-19,28H,20H2,1-2H3/t28-,29+/m1/s1

InChI Key

NOZGTIPFLLKLDR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@](C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5

SMILES

COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5

synonyms

1,1-dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane
DBMPCP

Origin of Product

United States

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